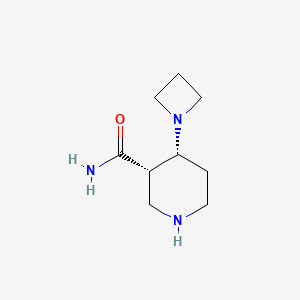![molecular formula C18H28N2O6 B8017745 2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate](/img/structure/B8017745.png)
2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the spiro compound family, which are bicyclic organic compounds formed by two rings linked by one carbon atom. The spirocyclic structure imparts significant rigidity and three-dimensional properties, making it a valuable scaffold in the synthesis of biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or ethers.
Aplicaciones Científicas De Investigación
2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for its rigidity and three-dimensional structure.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate involves its interaction with specific molecular targets. For instance, as an FGFR4 inhibitor, it binds to the active site of the enzyme, preventing its interaction with its natural substrate. This inhibition can lead to the suppression of cancer cell proliferation in hepatocellular carcinoma . The compound’s spirocyclic structure allows for precise binding to the target enzyme, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate is unique due to its specific spirocyclic structure, which imparts significant rigidity and three-dimensional properties. This structural uniqueness makes it a valuable scaffold in drug discovery and the synthesis of biologically active compounds. Its ability to inhibit specific enzymes, such as FGFR4, further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
8-oxa-2-azadispiro[3.1.36.14]decane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13NO.C2H2O4/c2*1-7(3-9-4-7)2-8(1)5-10-6-8;3-1(4)2(5)6/h2*9H,1-6H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDHLDZVRTYUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC13COC3)CNC2.C1C2(CC13COC3)CNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
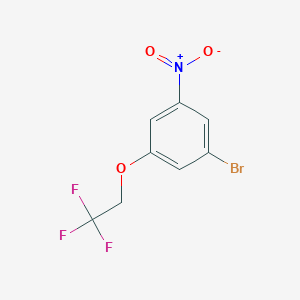
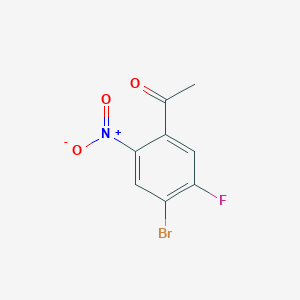
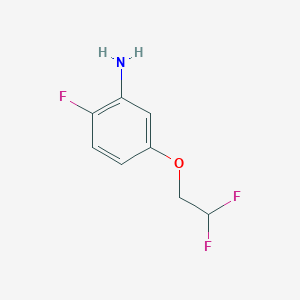
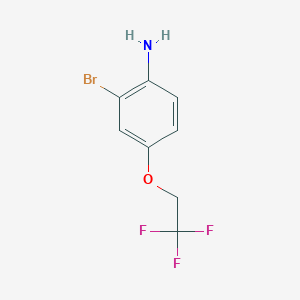
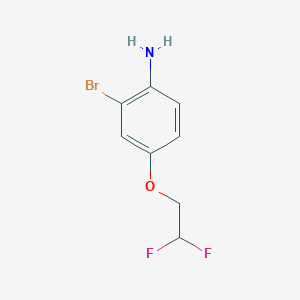
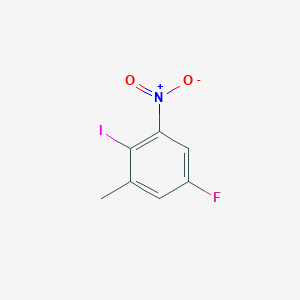
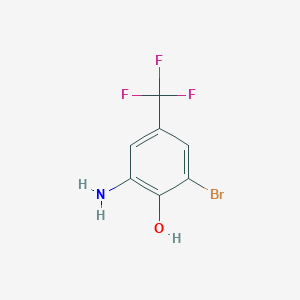
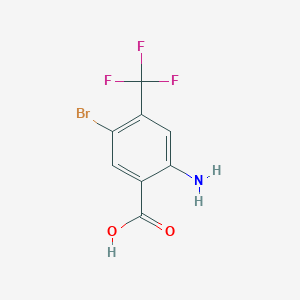
![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B8017741.png)
![6-Methyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B8017752.png)
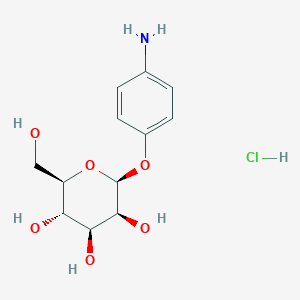
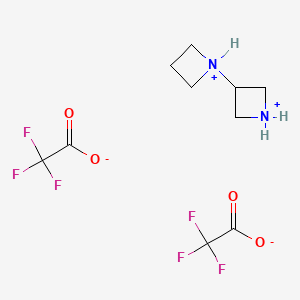
![4-[(1-oxidopyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline](/img/structure/B8017765.png)
